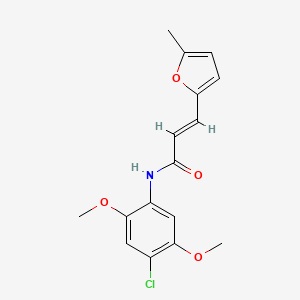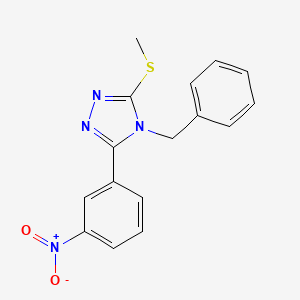
4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. It has been extensively studied for its potential applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of 4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole is not fully understood. However, it has been suggested that its antibacterial and antifungal activities may be due to its ability to inhibit the synthesis of cell wall components. Its antitumor activity may be attributed to its ability to induce apoptosis and inhibit angiogenesis. Its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to exhibit cytotoxic activity against various tumor cell lines. In addition, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole in lab experiments is its broad-spectrum antibacterial and antifungal activities. It is also relatively easy to synthesize and purify. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain research areas.
Zukünftige Richtungen
There are numerous future directions for the study of 4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Another potential direction is the synthesis of metal complexes using this compound as a ligand. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential applications in various scientific research fields.
Synthesemethoden
The synthesis of 4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-amino-5-(3-nitrophenyl)-1,2,4-triazole with benzyl chloride and sodium methanethiolate in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yield and high purity.
Wissenschaftliche Forschungsanwendungen
4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Eigenschaften
IUPAC Name |
4-benzyl-3-methylsulfanyl-5-(3-nitrophenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-23-16-18-17-15(13-8-5-9-14(10-13)20(21)22)19(16)11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIOEFALXCJUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-3-(methylsulfanyl)-5-(3-nitrophenyl)-4H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

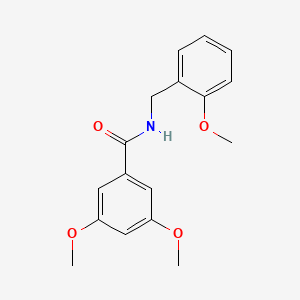

![N'-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5777729.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5777730.png)
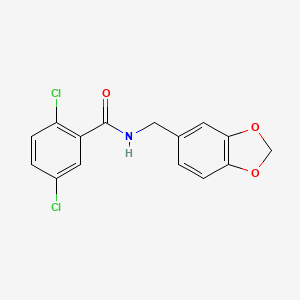
![2-[(3,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5777740.png)
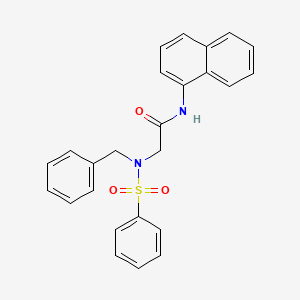
![methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5777743.png)
![4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777751.png)
![2-(benzylthio)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5777756.png)

